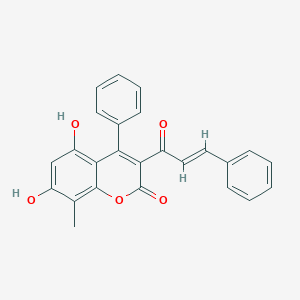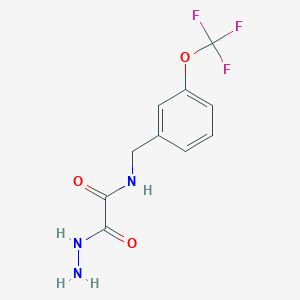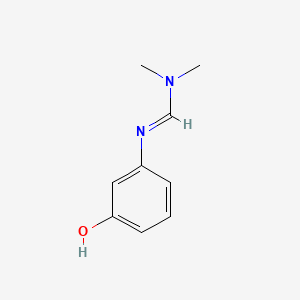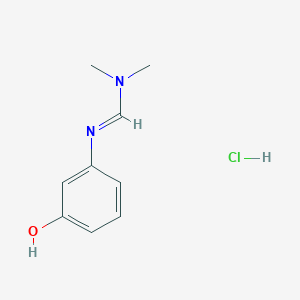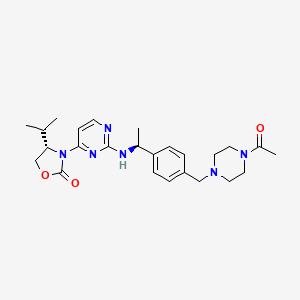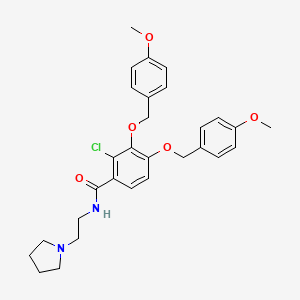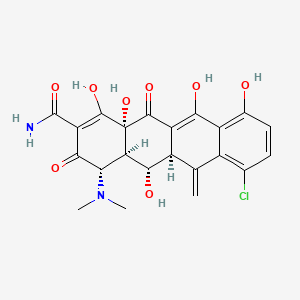
Méclocycline
Vue d'ensemble
Description
Meclocycline is a tetracycline antibiotic . It is used topically for skin infections as it is totally insoluble in water and may cause liver and kidney damage if given systemically . Its production for medical use has been discontinued .
Molecular Structure Analysis
Meclocycline has a molecular formula of C22H21ClN2O8 . The molecular weight is 476.9 g/mol . The IUPAC name is (4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis
The thermal behavior of Meclocycline was investigated . It decomposed in two steps and did not present melting and crystallization events . The gases released by Meclocycline during thermal decomposition were sulfur dioxide (from sulfosalicylate), carbon dioxide, isocyanic acid, carbon monoxide, and ammonia .Applications De Recherche Scientifique
Traitement des infections cutanées
La méclocycline, un antibiotique de la famille des tétracyclines, est indiquée dans le traitement des infections cutanées causées par des bactéries sensibles aux tétracyclines {svg_1}. Elle inhibe la croissance des espèces bactériennes présentes dans la peau endommagée, permettant au système immunitaire d'éliminer plus facilement les infections {svg_2}.
Traitement de la vaginite bactérienne
La this compound est également utilisée dans le traitement de la vaginite bactérienne {svg_3}. Elle agit en inhibant la croissance des bactéries, contribuant ainsi à éliminer l'infection {svg_4}.
Traitement de la vulvovaginite
En plus de la vaginite bactérienne, la this compound est également efficace dans le traitement de la vulvovaginite {svg_5}. Elle contribue à contrôler l'infection et à soulager les symptômes {svg_6}.
Traitement de la cervicite
La this compound est utilisée dans le traitement de la cervicite {svg_7}. En inhibant la croissance des bactéries, elle contribue à contrôler l'infection et à réduire l'inflammation {svg_8}.
Traitement de la mucosite orale
La this compound est à l'étude pour le traitement topique de la mucosite orale ulcéreuse {svg_9}. On pense qu'elle inhibe la croissance des espèces bactériennes présentes dans la muqueuse buccale endommagée, permettant au système immunitaire d'éliminer plus facilement les infections {svg_10}.
Recherche environnementale
La this compound, ainsi que d'autres antibiotiques, a été étudiée pour sa présence et sa distribution dans le fumier d'élevage et les sols amendés {svg_11}. Cette recherche est importante pour comprendre l'impact environnemental de l'utilisation des antibiotiques dans l'élevage {svg_12}.
Traitement des infections à Shigella et Salmonella
Des études in vitro ont rapporté que la this compound était égale ou supérieure à la streptomycine et au chloramphénicol dans le traitement des infections causées par Shigella et Salmonella {svg_13}.
Thérapie combinée
La this compound est utilisée en association avec l'acétonide de fluocinolone pour la prophylaxie des infections secondaires et pour traiter l'inflammation cutanée {svg_14}. La thérapie combinée améliore l'efficacité du traitement {svg_15}.
Mécanisme D'action
Target of Action
Meclocycline, a tetracycline antibiotic, primarily targets bacterial species present in the damaged oral mucosa . It is a broad-spectrum bacteriostatic agent , meaning it inhibits the growth of a wide variety of bacteria.
Mode of Action
Meclocycline works by reversibly associating with the 30s subunit of the bacterial ribosome . A likely binding site for tetracyclines has been identified on protein S7 of this subunit . This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis . Ultimately, this inhibits bacterial growth due to a lack of proteins necessary for reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Meclocycline is protein synthesis. By blocking the association of aminoacyl-tRNA with the ribosome, Meclocycline prevents the formation of new proteins, which are essential for bacterial growth and reproduction .
Result of Action
The result of Meclocycline’s action is the inhibition of bacterial growth. By preventing protein synthesis, Meclocycline starves the bacteria of the proteins necessary for their reproduction . This allows the immune system to more easily eliminate the infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Meclocycline. For example, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all contribute to antimicrobial resistance . Understanding these elements is necessary to identify any modifiable interactions to reduce or interrupt the spread of resistance from the environment into clinical settings .
Safety and Hazards
Propriétés
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIADBXQDMCFEN-IWVLMIASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048567 | |
| Record name | Meclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As a tetracycline, meclocycline likely works by reversably associating with the 30s subint of the bacterial ribosome. A likely binding site for tetracyclines has been identified on protein S7 of this subunit. This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis. Ultimately this inhibits bacterial growth due to a lack of proteins necessary for reproduction. | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
2013-58-3 | |
| Record name | Meclocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meclocycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of meclocycline?
A1: Similar to other tetracyclines, meclocycline primarily exerts its antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis [].
Q2: Does meclocycline have any effects beyond its antibacterial properties?
A2: Yes, meclocycline has demonstrated activity against brain tumor-initiating cells (BTICs). Research suggests this activity occurs through direct effects on BTICs and indirectly by stimulating monocytes to produce tumor necrosis factor-α and enhance their chemotactic capacity, ultimately limiting BTIC growth [].
Q3: What is the molecular formula and weight of meclocycline?
A3: Meclocycline has a molecular formula of C22H21ClN2O8 and a molecular weight of 476.88 g/mol [].
Q4: What spectroscopic techniques have been employed to characterize meclocycline?
A4: Several spectroscopic methods have been used to characterize meclocycline, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), circular dichroism (CD) spectroscopy, and 13C-nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's structure, purity, and behavior in various environments.
Q5: How stable is meclocycline in cream formulations?
A5: Meclocycline can undergo reversible epimerization to form 4-epi-meclocycline in thermally stressed cream formulations []. This conversion can be monitored using high-performance liquid chromatography (HPLC) and high-performance thin layer chromatography (HPTLC) methods.
Q6: Can propyl gallate influence the antibacterial activity of meclocycline?
A6: Yes, research has shown that while propyl gallate has limited intrinsic antibacterial activity, it significantly enhances the activity of meclocycline against specific bacterial strains, particularly resistant strains of Pseudomonas, Proteus, Serratia, Escherichia coli, and Klebsiella [].
A6: While meclocycline is primarily known for its antibiotic properties, there's limited research on its potential catalytic properties.
A6: Currently, there's limited publicly available research exploring the computational chemistry and modeling aspects of meclocycline.
Q7: How do structural differences among tetracyclines influence their phototoxicity?
A9: Studies on human keratinocytes revealed that specific structural modifications within the tetracycline family contribute to variations in their phototoxic potential []. For instance, doxycycline, demeclocycline, chlortetracycline, and tetracycline exhibited phototoxicity upon UV irradiation, whereas oxytetracycline, meclocycline, and minocycline did not []. This highlights the importance of SAR studies in understanding and potentially mitigating the phototoxic effects of tetracyclines.
Q8: Are there specific formulation strategies to enhance the stability or delivery of meclocycline?
A10: While specific formulation strategies for meclocycline have not been extensively detailed in the provided research, it's important to consider the potential for epimerization in cream formulations []. Further research is needed to explore formulation approaches that optimize meclocycline's stability, solubility, and bioavailability.
Q9: Has meclocycline demonstrated efficacy in treating acne vulgaris?
A12: Yes, clinical studies have shown that topical meclocycline sulfosalicylate is an effective treatment for acne vulgaris, with an overall improvement rate of 82% in patients treated with a 1% cream twice daily []. The median reduction in inflammatory lesions after 11 weeks of treatment was 57.1% [].
Q10: How does the efficacy of topical meclocycline compare to other treatments for acne vulgaris?
A13: In a double-blind study comparing topical meclocycline sulfosalicylate to oral tetracycline (500 mg daily) for the treatment of acne vulgaris, both treatments showed a marked and statistically similar reduction in the number of closed comedones, pustules, papules, and cysts [].
Q11: Has meclocycline shown promise in treating conditions beyond bacterial infections?
A14: Research suggests that meclocycline exhibits protective effects against delayed hypoxic injury. In a study using a Caenorhabditis elegans model, meclocycline significantly improved recovery after a hypoxic insult []. Additionally, it reduced infarction size in an ex vivo mouse heart ischemia/reperfusion model, highlighting its potential as a therapeutic agent for hypoxic injuries [].
Q12: Are there concerns about bacterial resistance developing to meclocycline?
A12: Similar to other tetracyclines, the development of bacterial resistance to meclocycline is a concern. Continuous monitoring of resistance patterns and the exploration of novel therapeutic strategies are essential to combat antibiotic resistance.
Q13: What analytical techniques are commonly employed to quantify meclocycline in various matrices?
A13: Researchers utilize a range of analytical methods to quantify meclocycline, including:
- High-Performance Liquid Chromatography (HPLC): This technique is valuable for separating, identifying, and quantifying meclocycline in complex mixtures like cream formulations [, ].
- High-Performance Thin Layer Chromatography (HPTLC): This method offers a rapid and efficient way to separate and identify meclocycline and its potential degradation products [].
- Liquid Chromatography-Mass Spectrometry (LC/MS): This highly sensitive technique allows for the detection and quantification of meclocycline even at trace levels in complex matrices like surface water [].
Q14: Has meclocycline been detected in environmental samples?
A18: Yes, meclocycline has been detected in hospital effluents, indicating its presence in wastewater []. This highlights the importance of understanding the environmental fate and potential ecological impacts of meclocycline and other pharmaceuticals.
A14: While dissolution and solubility are critical parameters for drug efficacy, the provided research primarily focuses on other aspects of meclocycline.
Q15: Are there alternative treatments for acne vulgaris other than meclocycline?
A19: Yes, numerous alternatives to topical meclocycline exist for treating acne vulgaris, including benzoyl peroxide, retinoids (like tretinoin), and other topical or oral antibiotics []. The choice of treatment depends on the severity and type of acne, individual patient factors, and potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)



